molecular formula C6H3Cl2F2N B1404724 2,4-Dichloro-5-(difluoromethyl)pyridine CAS No. 1256833-30-3

2,4-Dichloro-5-(difluoromethyl)pyridine

Cat. No.: B1404724
CAS No.: 1256833-30-3
M. Wt: 197.99 g/mol
InChI Key: TXSNCUKWHZYAGD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3Cl2F2N. It is a low melting solid with a melting point of 37-40°C . This compound is notable for its use in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Dichloro-5-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with difluoromethylating agents under controlled conditions . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-5-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group and the pyridine ring play crucial roles in its reactivity and interaction with enzymes and other proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-5-(difluoromethyl)pyridine can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSNCUKWHZYAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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